![molecular formula C11H11BrN4O B455817 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide CAS No. 512809-88-0](/img/structure/B455817.png)
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used in the field of medicinal chemistry, where it has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide is not fully understood, but it is believed to involve the inhibition of specific enzymes and molecular pathways that are involved in cancer cell growth and proliferation. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase cascade, which is a key pathway involved in programmed cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, this compound has also been found to exhibit a range of other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents. Additionally, this compound has been found to exhibit anti-inflammatory activity, which could make it a useful therapeutic agent for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide in lab experiments is its potent anticancer activity. This makes it a valuable tool for studying the molecular pathways involved in cancer cell growth and proliferation. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research involving 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide. One area of interest is the development of new cancer therapies based on this compound, either as a standalone treatment or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of scientific research, such as antimicrobial and anti-inflammatory drug development. Finally, there is a need for the development of new synthetic methods for this compound that are more efficient and cost-effective than current methods.
Méthodes De Synthèse
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide involves the reaction of 4-bromo-1H-pyrazole-1-methanol with benzoyl hydrazine in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound in high yield and purity.
Applications De Recherche Scientifique
4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzohydrazide has been found to have a range of scientific research applications. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit potent anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways, making it a promising candidate for the development of new cancer therapies.
Propriétés
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c12-10-5-14-16(7-10)6-8-1-3-9(4-2-8)11(17)15-13/h1-5,7H,6,13H2,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDNALYTONEHTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

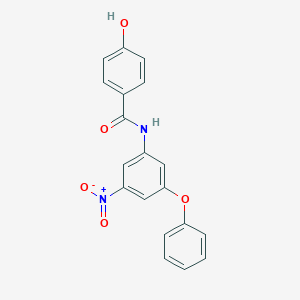
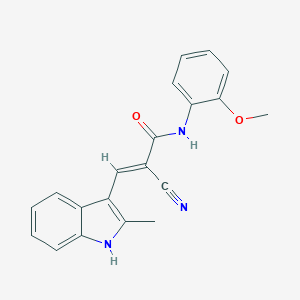
![(2E)-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-2,3-diphenylprop-2-enamide](/img/structure/B455738.png)

![Ethyl 2-[(2,3-diphenylacryloyl)amino]-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B455740.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide](/img/structure/B455742.png)
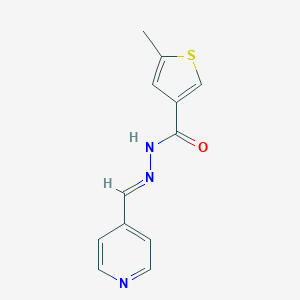
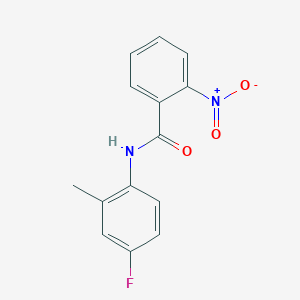

![Methyl 2-({[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetyl}amino)benzoate](/img/structure/B455752.png)
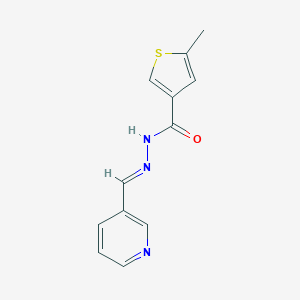
![5-methyl-N'-[(5-methyl-2-thienyl)methylene]-3-thiophenecarbohydrazide](/img/structure/B455755.png)
![(2E)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2,3-diphenylprop-2-enamide](/img/structure/B455757.png)
![2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B455760.png)